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OptoDArG Application Notes & Protocols

Introduction to OptoDArG

OptoDArG (Opto-Diacylglycerol) is an azobenzene-containing photolipid that functions as a versatile

molecular tool for non-genetic optogenetics. It enables precise, light-controlled manipulation of neuronal

activity and ion channel function by directly altering plasma membrane properties [1]. Upon illumination

with specific wavelengths, OptoDArG undergoes rapid photoisomerization, changing the physical

properties of the lipid bilayer and generating capacitive currents that can depolarize or hyperpolarize cells

[1]. This mechanism allows for high spatiotemporal control of cellular excitability without requiring genetic

modifications, making it particularly valuable for studying neurotransmission, signaling pathways, and for

potential therapeutic applications in neuromodulation [1] [2].

Mechanism of Action

OptoDArG's core mechanism relies on light-induced changes in membrane capacitance. The

photoisomerization of its azobenzene moiety alters the molecule's geometry, which in turn affects the

membrane's surface area and hydrophobic core thickness, directly impacting capacitance according to the

parallel plate capacitor principle (C = ε × A/dₕc) [1].

UV Light Activation (375 nm): Converts OptoDArG to the cis-enriched state. The bent cis isomer

increases membrane surface area and decreases hydrophobic thickness, leading to a
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capacitance increase (dC/dt > 0). Under voltage-clamp, this generates a depolarizing inward

cationic current (Na⁺, Ca²⁺ influx) that can trigger action potentials [1].
Blue Light Activation (430-488 nm): Converts OptoDArG to the trans-enriched state. The

elongated trans isomer decreases membrane surface area and increases hydrophobic
thickness, leading to a capacitance decrease (dC/dt < 0). This generates a hyperpolarizing

outward current. If mechanosensitive channels (e.g., TRPCs) are present, the increased membrane
tension from this physical change can subsequently open them, producing a large depolarizing

current [1].

Table 1: OptoDArG Photochemical Properties and Membrane Effects

Property
cis-OptoDArG (UV-
Activated)

trans-OptoDArG (Blue-Activated)

Molecular Conformation Bent, bulky Extended, slender

Membrane Surface Area Increases Decreases

Hydrophobic Core Thickness
(dₕc)

Decreases Increases

Bilayer Capacitance (C) Increases Decreases

Primary Ionic Current Depolarizing (Inward) Hyperpolarizing (Outward)

Downstream Effects Opens voltage-gated Na⁺

channels

Can activate mechanosensitive

channels

The following diagram illustrates the experimental setup and this core mechanism:

Quantitative Performance Data

Table 2: Key Functional Parameters of OptoDArG
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Parameter Value / Observation Experimental Context

Optocapacitive Current
(I꜀ₐₚ)

Tens to hundreds of picoamperes
(pA)

Planar Lipid Bilayer (PLB), Vₘ = 100
mV, ΔC ≈ 2.5 pF over few ms [1]

Photoswitching
Kinetics

Millisecond timescale Currents emerge on millisecond-
timescale upon illumination [1]

Thermal Relaxation
(Dark, UV-OFF)

Exponential decay, isoform-
dependent

cis-OptoDArG-induced TRPC3/6/7
currents in HEK293 cells [2]

Working Concentration 20 µM Extracellular perfusion solution for
HEK293 cell experiments [2]

Membrane
Incorporation

Self-inserts into plasma membrane;
spontaneous flip-flop to inner leaflet

Administered from outside medium
[1]

Light Intensity ~30 mW incident power PLB experiments (laser diode,
375nm; laser, 488nm) [1]

Detailed Experimental Protocols

Protocol 1: Neuronal Stimulation via Optocapacitive Currents

This protocol details the use of OptoDArG to evoke action potentials in neurons or excitable cells through

UV light-induced depolarization.

Materials & Reagents

Cell Line: Naᵥ1.3-expressing HEK293 cells or primary neurons [1].
OptoDArG Stock: Prepare a 1-10 mM stock solution in DMSO or ethanol. Final working
concentration: 20 µM [2].
Extracellular Solution (for HEK293): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂,

2 mM CaCl₂; adjust pH to 7.4 with NaOH [2].
Intracellular (Pipette) Solution (for HEK293): 150 mM cesium methanesulfonate, 20 mM CsCl, 15

mM HEPES, 5 mM MgCl₂, 3 mM EGTA; titrate to pH 7.3 with CsOH [2].
Light Source: CoolLED pE-300Ultra or equivalent, capable of 365 nm (UV) and 430 nm (blue) output

[2].
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Procedure

Cell Preparation: Plate cells on 6x6 mm glass coverslips. On the day of the experiment, mount the
coverslip in a perfusion chamber on an inverted microscope [2].

OptoDArG Application: Perfuse the chamber with extracellular solution containing 20 µM
OptoDArG. Incubate for 5-10 minutes to allow photolipid incorporation into the plasma membrane [2].

Patch Clamp Setup: Establish a whole-cell patch clamp configuration using a 3-4 MΩ borosilicate
glass pipette filled with intracellular solution. Maintain cells under voltage-clamp [2].

Pre-stimulation State: Illuminate cells with blue light (430 nm) to ensure OptoDArG is in the trans-
enriched state, establishing a baseline capacitance [1].

Neuronal Stimulation: Apply a brief pulse (e.g., 1-100 ms) of UV light (365 nm) to rapidly isomerize
OptoDArG to its cis state. Monitor the resulting depolarizing capacitive current (I꜀ₐₚ) and the

subsequent firing of action potentials [1].
Termination/Inhibition: To halt stimulation or induce hyperpolarization, apply blue light (430 nm).

This switches OptoDArG back to trans, decreasing capacitance and generating a hyperpolarizing
current [1].

Protocol 2: TRPC Channel Activation & Kinetics Studies

This protocol uses OptoDArG to selectively activate and study the kinetics of TRPC3, TRPC6, and TRPC7

channels, which are native receptors for DAG.

Materials & Reagents

Cell Line: HEK293 cells transfected with YFP-TRPC3, YFP-TRPC6, or CFP-TRPC7 constructs [2].

Solutions: Identical to Protocol 1.
Transfection Reagent: PolyJet or similar [2].

Procedure

Cell Culture & Transfection: Culture HEK293 cells in DMEM with 10% FBS. Transiently transfect
with 1 µg of the relevant TRPC plasmid DNA using PolyJet, following the manufacturer's protocol.

Seed transfected cells on glass coverslips and use 24-48 hours post-transfection [2].
OptoDArG Loading & Patch Clamp: Follow steps 1-3 from Protocol 1 to prepare the cells and

establish the whole-cell patch clamp configuration.
TRPC Channel Activation: Apply a sustained UV light (365 nm) pulse to isomerize OptoDArG to cis.

This stable cis conformation will bind to and activate co-expressed TRPC channels, leading to a
characteristic inward cation current [2].

Kinetic Analysis (Dark Relaxation): After achieving a stable TRPC-activated current under UV light,
switch the light off. In the dark, monitor the exponential decay of the current. The decay kinetics are
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isoform-specific (TRPC3 > TRPC6 > TRPC7) and are sensitive to mutations in the channel's L2 lipid

coordination site, providing information on the DAG-binding pocket [2].
Channel Deactivation: To rapidly close TRPC channels, illuminate with blue light (430 nm), which

converts OptoDArG to its inactive trans state [2].

The workflow for studying TRPC channels and their modulation is summarized below:
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Workflow for TRPC Channel Activation & Kinetics

Activation & Measurement Cycle

Transfect HEK293 cells with
TRPC3/6/7 construct

Plate cells on coverslips
(24-48 hrs post-transfection)

Load with 20 µM OptoDArG
(5-10 min perfusion)

Establish Whole-Cell
Patch Clamp

Apply UV Light (365nm)
Stable cis-OptoDArG generation

Measure TRPC-mediated
inward current

Switch Light OFF
(Darkness)

Record current decay kinetics
(Isoform-specific analysis)

Apply Blue Light (430nm)
R id h l d ti ti

Repeat Cycle
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Rapid channel deactivation

Click to download full resolution via product page

Troubleshooting and Best Practices

Low I꜀ₐₚ or No Effect: Ensure OptoDArG is properly dissolved and the final DMSO concentration is
low (<0.1%). Verify light intensity and wavelength. Confirm cell viability and patch clamp integrity.

Slow Kinetics: The rate of capacitance change (dC/dt) is critical. Ensure rapid and uniform
illumination of the target cell. Check for sufficient OptoDArG concentration in the membrane.

Cis-to-trans Thermal Relaxation: Be aware that in the dark, cis-OptoDArG will spontaneously relax
to trans. The kinetics of this process can be influenced by the local molecular environment, such as

binding to TRPC channels [2].
Control Experiments: Always perform control experiments without OptoDArG to rule out direct

effects of light on cells or channels. For TRPC studies, include vector-transfected controls.
Handling and Storage: Protect OptoDArG stock solutions and working dilutions from ambient light

to prevent unintended photoisomerization. Store aliquots at -20°C or as recommended by the
supplier.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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